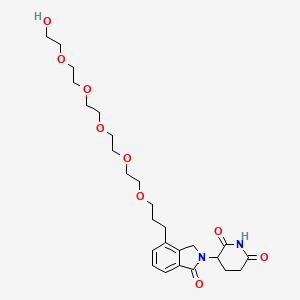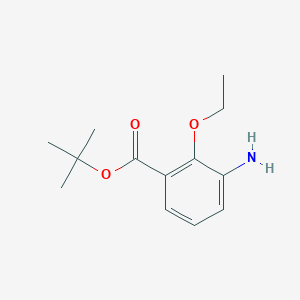
tert-Butyl 3-amino-2-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-amino-2-ethoxybenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, an amino group, and an ethoxy group attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-ethoxybenzoate typically involves the esterification of 3-amino-2-ethoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as boron trifluoride diethyl etherate, can enhance the efficiency of the esterification process . Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-amino-2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 3-amino-2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-amino-2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-aminobenzoate
- tert-Butyl 2-amino-3-ethoxybenzoate
- tert-Butyl 4-amino-2-ethoxybenzoate
Uniqueness
tert-Butyl 3-amino-2-ethoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both the amino and ethoxy groups on the benzene ring allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-2-ethoxybenzoate |
InChI |
InChI=1S/C13H19NO3/c1-5-16-11-9(7-6-8-10(11)14)12(15)17-13(2,3)4/h6-8H,5,14H2,1-4H3 |
Clave InChI |
IWVFSCOCQNCDOV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


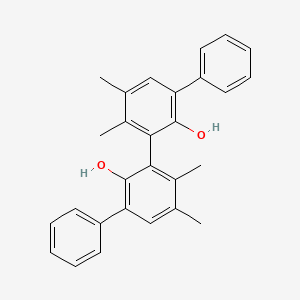
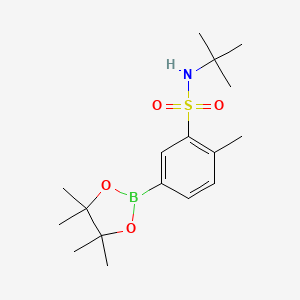
![[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;N,N-diethylethanamine](/img/structure/B14766891.png)


![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14766901.png)


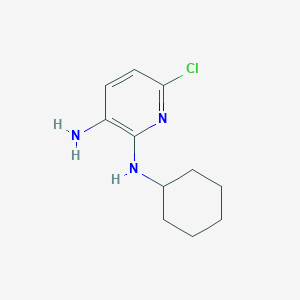

![5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766926.png)

![N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14766942.png)
